molecular formula C12H13N3O3S B4565632 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol CAS No. 725217-89-0

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B4565632
CAS No.: 725217-89-0
M. Wt: 279.32 g/mol
InChI Key: OMMFTADTROFGKT-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a unique combination of benzodioxin and triazole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in enzymatic reactions and metabolic pathways.

    Medicine: Its unique structure is explored for potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxin moiety, which can be synthesized from 1,4-benzodioxane-2-carboxylic acid methyl ester through a series of reactions involving esterification, reduction, and cyclization . The triazole ring is then introduced via a cyclization reaction involving appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of triazole derivatives .

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The benzodioxin moiety may interact with enzymes or receptors, while the triazole ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol lies in its combined benzodioxin and triazole moieties, which confer distinct chemical reactivity and potential biological activities. This combination is not commonly found in other compounds, making it a valuable subject for further research .

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(methoxymethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-16-7-11-13-14-12(19)15(11)8-2-3-9-10(6-8)18-5-4-17-9/h2-3,6H,4-5,7H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMFTADTROFGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NNC(=S)N1C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701119479
Record name 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,4-dihydro-5-(methoxymethyl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701119479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725217-89-0
Record name 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,4-dihydro-5-(methoxymethyl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725217-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,4-dihydro-5-(methoxymethyl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701119479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol

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